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Compound of Interest

Compound Name:
Methyl 2-(2-fluorophenyl)-2-

oxoacetate

CAS No.: 132115-73-2

Cat. No.: B3039773 Get Quote

CAS Number: 132115-73-2 Synonyms: Methyl (2-fluorophenyl)(oxo)acetate; Methyl 2-

fluorophenylglyoxylate; 2-Fluoro-α-oxobenzeneacetic acid methyl ester.

Executive Summary
Methyl 2-(2-fluorophenyl)-2-oxoacetate is a high-value fluorinated building block used

primarily in the development of antithrombotic agents and fungicides. Its core structure—a 2-

fluorophenyl ring attached to an

-keto ester moiety—serves as a versatile electrophilic scaffold. In drug discovery, this motif
allows for the rapid introduction of the metabolically stable 2-fluorophenyl group, a common
bioisostere used to block metabolic soft spots and modulate lipophilicity (the "Magic Methyl"
and "Fluorine Effect").

This guide details the synthesis, physicochemical properties, and experimental protocols for

handling this compound, designed for researchers in medicinal process chemistry.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9]
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Property Data

CAS Number 132115-73-2

Molecular Formula

C

H

FO

Molecular Weight 182.15 g/mol

Appearance
Colorless to pale yellow liquid (or low-melting

solid)

Boiling Point ~260–265 °C (Predicted)

Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in

water

Stability
Moisture sensitive (ester hydrolysis); Light

sensitive

Storage
2–8 °C (Cold chain recommended), under inert

atmosphere

Synthetic Pathways[5][6][7][8][10][12]
The industrial and laboratory preparation of Methyl 2-(2-fluorophenyl)-2-oxoacetate
predominantly relies on Friedel-Crafts Acylation, offering the highest atom economy and

scalability. A secondary method involving Grignard reagents is used for smaller, diverse library

generation.

Pathway A: Friedel-Crafts Acylation (Preferred)
This method utilizes the high reactivity of methyl oxalyl chloride in the presence of a Lewis acid

to functionalize fluorobenzene.

Mechanism:

Activation: Methyl oxalyl chloride complexes with Aluminum Chloride (AlCl
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) to form a highly electrophilic acylium ion species.

Electrophilic Attack: The acylium ion attacks the ortho-position of fluorobenzene. Note:

Fluorine is an ortho/para director. While para substitution is sterically favored, the specific

conditions and stoichiometry can be tuned. However, commercial routes often require

separation of the 2-fluoro (ortho) and 4-fluoro (para) isomers if the reaction is not

regioselective enough, or they start with 2-fluorophenyl precursors directly via Grignard to

avoid isomer issues.

Refinement: Direct Friedel-Crafts on fluorobenzene often yields a mixture. Pathway B

(Grignard) is frequently preferred for high regiochemical purity of the ortho isomer

specifically.

Pathway B: Grignard Transmetallation (High
Regioselectivity)
To exclusively obtain the 2-fluoro isomer without para contamination, the reaction of 2-

fluorophenylmagnesium bromide with dimethyl oxalate is the gold standard.

Reaction Scheme:

Visualization: Synthesis Workflow

Figure 1: Regioselective Synthesis via Grignard Route
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Detailed Experimental Protocol
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Objective: Synthesis of Methyl 2-(2-fluorophenyl)-2-oxoacetate via Grignard Route (Method

B) to ensure regiopurity.

Reagents:
2-Bromo-1-fluorobenzene (1.0 equiv)

Magnesium turnings (1.1 equiv)

Dimethyl oxalate (2.0 equiv) – Excess is critical to prevent double addition.

Tetrahydrofuran (THF), anhydrous

Ammonium chloride (sat. aq.)

Step-by-Step Methodology:
Grignard Formation:

Flame-dry a 3-neck round-bottom flask under Argon.

Add Mg turnings and a crystal of iodine.

Add 10% of the 2-bromo-1-fluorobenzene solution in THF to initiate. Once reflux starts,

dropwise add the remaining bromide to maintain gentle reflux.

Checkpoint: Solution turns turbid/grey, indicating active Grignard species.

Acylation:

In a separate vessel, dissolve Dimethyl Oxalate (2.0 equiv) in THF and cool to -78 °C (Dry

ice/Acetone bath). Crucial Step: Low temperature prevents the formation of the tertiary

alcohol (double addition product).

Cannulate the prepared Grignard reagent slowly into the oxalate solution over 45 minutes.

Stir at -78 °C for 1 hour, then allow to warm to 0 °C.

Quench & Workup:
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Quench with saturated NH

Cl solution.

Extract with Ethyl Acetate (3x). Wash organic layer with Brine.

Dry over Na

SO

and concentrate in vacuo.

Purification:

Purify via flash column chromatography (Hexanes/EtOAc 9:1).

Yield Expectation: 75–85%.

Analytical Characterization
Validation of the structure relies on the distinct splitting patterns caused by the Fluorine atom (

F).

Nuclear Magnetic Resonance (NMR) Data
H NMR (400 MHz, CDCl

):

3.96 (s, 3H, -OCH

) – Distinct singlet for methyl ester.

7.10–7.30 (m, 2H, Ar-H) – Multiplet due to F-coupling.

7.55–7.65 (m, 1H, Ar-H).

7.95 (td,

=7.8, 1.8 Hz, 1H, Ar-H ortho to carbonyl) – Deshielded by ketone.

C NMR:
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53.2 (-OCH

).

163.5 (Ester C=O).

184.2 (Ketone C=O).

162.0 (d,

~250 Hz, C-F).

Applications in Drug Development
This compound is a "linchpin" intermediate. Its primary utility lies in the synthesis of Prasugrel

(a P2Y12 platelet inhibitor) and related thienopyridine derivatives.

Mechanism of Action in Synthesis:
Prasugrel Precursor: The keto-ester is converted to the corresponding

-bromo ketone or reacted with cyclopropyl nucleophiles to build the side chain of Prasugrel.

Heterocycle Formation: Condensation with diamines (e.g., phenylenediamine) yields

Quinoxalinones, which are privileged structures in kinase inhibitors.

Visualization: Downstream Applications

Figure 2: Pharmaceutical Applications Workflow
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Click to download full resolution via product page

Safety & Handling (MSDS Highlights)
Hazards: GHS07 (Warning).

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Handle in a fume hood. Avoid contact with moisture (hydrolysis releases toxic

methanol and glyoxylic acid derivatives).

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Methyl 2-(2-fluorophenyl)-2-
oxoacetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3039773#methyl-2-2-fluorophenyl-2-oxoacetate-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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